![molecular formula C8H12ClNOS B164182 2-Thiothinone hydrochloride CAS No. 54817-67-3](/img/structure/B164182.png)
2-Thiothinone hydrochloride
Overview
Description
2-Thiothinone (hydrochloride) is a synthetic compound categorized as a thiophene derivative. It is structurally related to methcathinone, with the phenyl group replaced by a thiophene group. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothinone (hydrochloride) involves the reaction of 2-thiophenecarboxaldehyde with methylamine and a reducing agent to form the intermediate 2-(methylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction conditions and optimized yields .
Chemical Reactions Analysis
Types of Reactions: 2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophenes
Scientific Research Applications
Chemical Properties and Background
- Chemical Formula : C₈H₁₁NOS
- Molar Mass : 169.24 g/mol
- CAS Number : 54817-67-3
2-Thiothinone is a β-keto-substituted analog of methiopropamine, structurally related to methcathinone but with a thiophene substitution instead of a phenyl group. It has been identified as a designer drug and is associated with stimulant effects similar to other members of the cathinone family.
Psychoactive Substance Research
2-Thiothinone hydrochloride is primarily studied within the context of novel psychoactive substances (NPS). Its stimulant properties have led to investigations into its pharmacokinetics, mechanisms of action, and potential health risks associated with its use.
- Case Study : A study highlighted the identification of thiothinone in seized products, emphasizing its emergence as a new designer drug on the illicit market. The research involved analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to characterize the compound's profile in biological samples from users .
Forensic Toxicology
In forensic toxicology, 2-thiothinone is significant for its role in drug testing and identification in post-mortem analyses. The compound has been detected in various biological matrices, which aids in understanding the implications of its use.
- Application : Toxicological screenings often utilize advanced analytical methods to detect 2-thiothinone among other synthetic cathinones, facilitating investigations into overdose cases or fatalities linked to NPS consumption .
Health Implications
Research indicates that 2-thiothinone may present various health risks, similar to other synthetic stimulants. Users have reported symptoms ranging from euphoria and increased energy to severe adverse effects such as agitation, hallucinations, and cardiovascular complications.
- Clinical Observations : Reports have documented cases of acute intoxication linked to synthetic cathinones, including 2-thiothinone, where symptoms included tachycardia, hypertension, and hyperthermia .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .
Comparison with Similar Compounds
Methcathinone: A stimulant with a phenyl group instead of a thiophene group.
Methiopropamine: A non-ketone counterpart of 2-Thiothinone.
α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant
Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .
Biological Activity
2-Thiothinone hydrochloride, also known as β-ketomethiopropamine (βk-MPA), is a synthetic compound related to methiopropamine and methcathinone. Its structural modifications include the substitution of the phenyl group with a thiophene ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, toxicity, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁NOS
- Molar Mass : 169.24 g·mol⁻¹
This compound exhibits stimulant properties primarily through its interaction with monoamine transporters. It is hypothesized to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their extracellular concentrations. This mechanism is similar to other synthetic cathinones, which are known to elicit psychostimulant effects by modulating monoamine signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid absorption following oral administration.
- Distribution : It crosses the blood-brain barrier due to its lipophilicity.
- Metabolism : Metabolized primarily through phase I and phase II metabolic pathways involving cytochrome P450 enzymes. Metabolites may retain pharmacological activity, contributing to the compound's effects .
- Excretion : Primarily excreted in urine as both unchanged drug and metabolites.
Toxicity and Adverse Effects
Research indicates that this compound can lead to significant toxicity, particularly at higher doses. Common adverse effects reported include:
- Psychiatric Symptoms : Anxiety, hallucinations, and psychosis.
- Cardiovascular Issues : Tachycardia, hypertension, and potential cardiac arrest.
- Neurological Effects : Hyperthermia and seizures have been documented in cases of overdose .
Case Studies
- Case Study 1 : A retrospective analysis of emergency department visits revealed that patients using βk-MPA exhibited symptoms consistent with serotonin syndrome, including hyperthermia and agitation. Blood concentrations ranged from 1.0 to 52.5 ng/ml, correlating with severe clinical manifestations .
- Case Study 2 : A forensic investigation into synthetic cathinones highlighted fatalities associated with high doses of βk-MPA. Autopsy results indicated significant neurotoxic effects, including gliosis and neuronal damage .
Potential Therapeutic Applications
Despite its risks, there is ongoing research into the therapeutic potential of compounds like this compound in controlled settings. Its stimulant properties suggest possible applications in treating conditions such as ADHD or narcolepsy; however, extensive clinical trials are necessary to establish safety and efficacy.
Comparative Analysis of Biological Activity
Compound | Mechanism of Action | Toxicity Profile | Clinical Applications |
---|---|---|---|
2-Thiothinone | Monoamine reuptake inhibition | High (anxiety, tachycardia) | Potential ADHD treatment |
Methiopropamine | Similar to βk-MPA | Moderate (mild euphoria) | Recreational use |
Methcathinone | Stimulant effect via dopamine | High (severe cardiovascular risk) | Limited therapeutic use |
Properties
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHFBWZOILAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54817-67-3 | |
Record name | 2-Thiothinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOTHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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